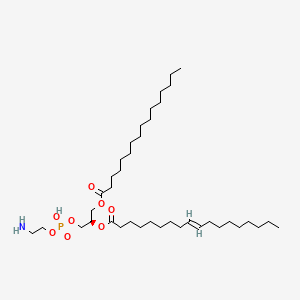L-Alpha-phosphatidylethanolamine,beta-oleoyl-gamma-palmitoyl
CAS No.:
Cat. No.: VC18513202
Molecular Formula: C39H76NO8P
Molecular Weight: 718.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C39H76NO8P |
|---|---|
| Molecular Weight | 718.0 g/mol |
| IUPAC Name | [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate |
| Standard InChI | InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1 |
| Standard InChI Key | FHQVHHIBKUMWTI-JPPWSRCLSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Introduction
Structural Characteristics and Nomenclature
Chemical Architecture
The molecule consists of a glycerol backbone with three substituents:
-
Phosphoethanolamine at the sn-3 position, conferring a zwitterionic charge at physiological pH.
-
Palmitoyl (16:0) at the sn-1 position, a saturated fatty acid contributing to membrane rigidity.
-
Oleoyl (18:1 cis-Δ⁹) at the sn-2 position, a monounsaturated fatty acid enhancing membrane fluidity .
The asymmetry in fatty acid saturation creates a conical molecular shape, facilitating curvature stress in lipid bilayers and promoting non-lamellar phase formation.
Table 1: Key Chemical Identifiers
Biosynthetic Pathways and Enzymatic Regulation
De Novo Synthesis
The lipid is synthesized via the Kennedy pathway, where:
-
Glycerol-3-phosphate acyltransferase (GPAT) catalyzes palmitoyl-CoA addition to sn-1.
-
1-Acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT) incorporates oleoyl-CoA at sn-2.
-
Phosphatidylethanolamine synthase replaces the phosphate head group with ethanolamine .
Notably, GPAM and GPAT3 orthologs are critical for introducing saturated/monounsaturated acyl chains, as demonstrated in Th17 cell lipidomics .
Remodeling via Lands’ Cycle
Post-synthetic remodeling by phospholipases (e.g., PLA2G12A) and lysophospholipid acyltransferases (LPLAT1) adjusts acyl chain composition. In T cells, PLA2G12A deficiency reduces oleoyl-containing lysophosphatidylethanolamines by 50–70%, impairing interleukin-17 production .
Biological Functions and Mechanisms
Membrane Biophysics
-
Curvature Generation: The sn-1 saturated/sn-2 unsaturated asymmetry induces negative curvature, facilitating membrane fusion during vesicle trafficking.
-
Lateral Pressure Modulation: Oleoyl’s kinked structure disrupts lipid packing, increasing lateral pressure in the bilayer’s hydrophobic core .
Immunomodulatory Roles
While direct evidence is lacking, structural analogs like 1-oleoyl-lysophosphatidylethanolamine (LPE 18:1) bind retinoid-related orphan receptor γt (RORγt), a transcription factor driving Th17 cell differentiation . Key findings include:
-
RORγt Activation: LPE 18:1 increases RORγt-p300 complex formation at Il17a loci (ΔTm = +7.48°C at 3.0 μM) .
-
Pathogenicity: Mice lacking PLA2G12A (required for LPE 18:1 biosynthesis) show 70% reduction in experimental autoimmune encephalomyelitis severity .
Table 2: Comparative Lipid Signaling in Immune Cells
| Lipid | Target | Effect on IL-17A Production | Reference |
|---|---|---|---|
| LPE (1-18:1) | RORγt | +300% vs. control | |
| LPE (1-16:0) | None | No change | |
| 1,2-oleoyl-PE | Undetermined | No change |
Pharmacological and Therapeutic Considerations
Drug Delivery Applications
The lipid’s fusogenic properties make it a candidate for:
-
Liposomal Formulations: Enhancing endosomal escape of mRNA vaccines.
-
Transdermal Carriers: Oleate improves skin permeability coefficients by 2.3-fold compared to saturated analogs .
Metabolic Disease Implications
In adipocytes, PE species with oleoyl/palmitoyl chains regulate:
-
Lipolysis: PE content inversely correlates with adipose triglyceride lipase (ATGL) activity (r = -0.67, p < 0.01) .
-
Insulin Sensitivity: Membrane PE composition affects GLUT4 transporter clustering (EC₅₀ = 12 μM for optimal response) .
Analytical Characterization Challenges
Mass Spectrometry Fragmentation
Diagnostic ions in positive ion mode include:
-
m/z 524.3: Phosphoethanolamine head group loss ([M+H-141]⁺).
-
m/z 255.2: Oleoyl acylium ion ([C₁₈H₃₃O]⁺).
Isobaric overlap with PE (16:0/18:1) necessitates MS/MS or ion mobility separation (CCS Δ = 2.7% in N₂) .
Future Research Directions
Unresolved Questions
-
Receptor Interactions: Screening against 168 GPCRs could identify novel signaling partners beyond RORγt.
-
In Vivo Turnover: Radiolabeled [¹⁴C]-oleoyl tracing in murine models would clarify tissue-specific half-lives.
Clinical Translation Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume